Secnidazole-d6

LC-MS/MS Internal Standard Bioanalysis

Secnidazole-d6 (CAS 1346603-27-7) is a +6 Da deuterated analog of the 5-nitroimidazole antibiotic Secnidazole. The six-deuterium substitution guarantees complete chromatographic and mass spectrometric resolution from native Secnidazole (MW 185.18), eliminating isotopic cross-talk that plagues d3 or unlabeled internal standards. This makes it the definitive choice for validated LC-MS/MS bioequivalence studies, ADME investigations, and ANDA regulatory submissions. Supplied with full traceable characterization (≥95% purity), it ensures audit-ready data integrity for pharmaceutical QC and residue testing laboratories.

Molecular Formula C7H11N3O3
Molecular Weight 191.22 g/mol
Cat. No. B584328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecnidazole-d6
Synonymsα,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol-d6;  1-(2-Methyl-5-nitroimidazol-1-yl)_x000B_-2-propanol-d6;  Flagentyl-d6;  PM 185184-d6;  RP 14539-d6; 
Molecular FormulaC7H11N3O3
Molecular Weight191.22 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D
InChIKeyKPQZUUQMTUIKBP-KUMAEYKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Secnidazole-d6 for Bioanalysis and Metabolic Studies: A Quantitative Differentiator for Procurement


Secnidazole-d6 (CAS 1346603-27-7) is a deuterated analog of the 5-nitroimidazole antibiotic Secnidazole, with six hydrogen atoms substituted by deuterium [1]. This stable isotope-labeled compound has a molecular formula of C7H5D6N3O3 and a molecular weight of 191.22 g/mol [2]. Unlike the unlabeled parent compound (MW 185.18), the +6 Da mass shift enables its primary function as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays .

Secnidazole-d6: Why Unlabeled or Alternative Analogs Cannot Substitute for Its Unique Analytical Role


In quantitative bioanalysis, the use of a structurally identical, non-radioactive internal standard is paramount to correct for variability in sample preparation, ionization efficiency, and matrix effects. Substituting Secnidazole-d6 with unlabeled Secnidazole or a different deuterated analog (e.g., Secnidazole-d3) fails to meet this requirement. Unlabeled standards cannot be distinguished from the analyte in MS, leading to cross-signal interference and compromised quantification accuracy. A different deuterated analog with fewer than six deuterium atoms may suffer from isotopic cross-talk, where the natural M+1 or M+2 isotope of the unlabeled analyte overlaps with the internal standard's signal. The +6 Da mass shift of Secnidazole-d6 ensures complete chromatographic and mass spectrometric resolution from the native Secnidazole (MW 185.18), a critical requirement for robust method validation as per regulatory guidelines for ANDA submissions [1].

Secnidazole-d6 Evidence Guide: Quantitative Differentiation vs. Alternatives


Mass Spectrometric Differentiation: Secnidazole-d6 vs. Unlabeled Secnidazole

The defining quantitative differentiation for Secnidazole-d6 is its mass shift relative to the native, unlabeled Secnidazole. This shift enables its use as a co-eluting internal standard that is distinctly resolved by mass spectrometry. This allows for precise, matrix-effect-corrected quantification of Secnidazole in complex biological matrices [1].

LC-MS/MS Internal Standard Bioanalysis

Regulatory Alignment: Secnidazole-d6 Compliance for ANDA Method Validation

Secnidazole-d6 is specifically manufactured and supplied with detailed characterization data compliant with regulatory guidelines, making it fit-for-purpose for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Generic, non-characterized deuterated compounds lack this critical documentation, introducing significant risk and validation delays in regulated bioanalytical workflows.

ANDA Method Validation Quality Control

Purity Specification: Secnidazole-d6 vs. Unspecified Analogs

For use as a quantitative internal standard, high and defined purity is critical. Secnidazole-d6 is supplied with a specified minimum purity of ≥95% . Using a deuterated analog without a defined purity specification introduces an unquantifiable error into the analytical method, directly compromising the accuracy of measured analyte concentrations and invalidating method robustness.

Purity Certified Reference Material Quantitative Analysis

Isotopic Purity: Mitigating Cross-Talk with a +6 Da Shift vs. +3 Da Shift (Secnidazole-d3)

A critical differentiator for Secnidazole-d6 is its +6 Da mass shift, which provides superior separation from the unlabeled analyte's natural isotopic envelope compared to a +3 Da shift (e.g., Secnidazole-d3) . In mass spectrometry, the natural abundance of 13C and 15N isotopes in the analyte creates an M+1, M+2, and even M+3 signal. A +3 Da internal standard can therefore experience isotopic cross-talk, where the analyte's natural M+3 signal overlaps with the internal standard's signal, leading to over- or under-estimation of analyte concentration. The +6 Da shift of Secnidazole-d6 pushes the internal standard signal to a region where isotopic interference from the native analyte is negligible, ensuring greater assay accuracy and a wider dynamic range.

Isotopic Purity Mass Spectrometry Cross-Talk

Optimal Application Scenarios for Secnidazole-d6 in Bioanalysis and Drug Development


Regulated Bioanalysis for ANDA Submissions

In the development of generic Secnidazole formulations, bioequivalence studies require precise quantification of the drug in plasma. Secnidazole-d6 is the optimal internal standard for validated LC-MS/MS methods due to its compliance-ready characterization and +6 Da mass shift that eliminates isotopic cross-talk, ensuring robust and audit-ready data for ANDA submissions [1][2].

Pharmacokinetic (PK) and Metabolic Profiling Studies

Researchers investigating the in vivo fate of Secnidazole, including absorption, distribution, metabolism, and excretion (ADME), rely on Secnidazole-d6 as a tracer. Its stable isotope labeling allows for accurate mass balance studies and the precise quantification of parent drug and metabolites without using radioactive tracers, crucial for understanding its relatively long elimination half-life of approximately 17-29 hours [1].

Quality Control (QC) and Release Testing of APIs

Pharmaceutical manufacturers use Secnidazole-d6 as a reference standard for calibrating analytical instruments and validating methods for QC release testing of Secnidazole Active Pharmaceutical Ingredient (API) batches. Its high purity (≥95%) and traceable characterization ensure accurate potency determination, which is essential for meeting pharmacopeial monograph specifications (USP/EP) [1].

Environmental and Food Safety Residue Analysis

In testing for nitroimidazole residues in food products (e.g., meat, milk) or environmental water samples, Secnidazole-d6 serves as a superior surrogate or internal standard. Its identical extraction and ionization behavior to native Secnidazole allows for the correction of matrix effects and recovery losses, leading to more accurate and defensible quantitation of trace-level contaminants [3].

Technical Documentation Hub

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